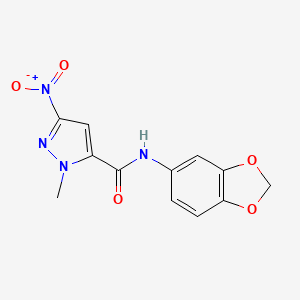![molecular formula C19H25ClN4O3S B4333204 1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4333204.png)
1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step chemical reactions, typically starting with the formation of a core piperazine structure followed by functionalization through various organic reactions. For instance, derivatives have been synthesized through condensation reactions, cyclo condensation, and 1,3-dipolar cycloaddition, showcasing the versatility of methods to introduce different substituents into the piperazine backbone (C. Sanjeevarayappa et al., 2015; R. Rajkumar et al., 2014; Ahmed E. M. Mekky, S. Sanad, 2020).
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction studies and computational methods such as DFT calculations helps in understanding the three-dimensional arrangement of atoms within these compounds. The crystal structure and molecular packing are determined by various intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which play a crucial role in the stability and properties of the compounds (Ihab Shawish et al., 2021; K. Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of piperazine derivatives are influenced by their functional groups. For example, substitutions on the piperazine ring or the incorporation of different moieties can lead to compounds with varied biological activities, such as antibacterial, antifungal, and anti-inflammatory properties. The nature of substituents can significantly affect the compound's reactivity towards other chemicals and its overall stability (Khaled R. A. Abdellatif et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal structure, are crucial for their potential application in various fields. These properties are determined by the molecular structure and the presence of functional groups. The crystalline form, solubility in different solvents, and thermal stability are essential factors for the compound's application in material science and pharmaceutical formulations (Wan-Sin Loh et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the scope of applications for these compounds. The presence of electron-donating or electron-withdrawing groups can modulate the compound's chemical behavior, affecting its interactions with biological targets or its reactivity in synthetic applications. Understanding these properties is essential for designing compounds with desired biological or chemical functionalities (M. Yousefi et al., 2018).
Propriétés
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-chloro-3,5-dimethylpyrazol-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O3S/c1-14(24-16(3)19(20)15(2)21-24)13-18(25)22-9-11-23(12-10-22)28(26,27)17-7-5-4-6-8-17/h4-8,14H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHRQXKZTYXGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-2-[(4-chlorophenoxy)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B4333126.png)
![methyl 4-({[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B4333141.png)
![6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B4333147.png)

![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-furamide](/img/structure/B4333172.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-4-methoxybenzamide](/img/structure/B4333177.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-thienyl)acetamide](/img/structure/B4333181.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}nicotinamide](/img/structure/B4333187.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4333188.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4333192.png)
![2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B4333196.png)
![4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrophthalonitrile](/img/structure/B4333208.png)
![diethyl 3-methyl-5-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B4333209.png)
![dimethyl 5,5'-[2-(4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4333221.png)